N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
Description
The compound N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide features a complex heterocyclic scaffold combining a thieno[3,4-c]pyrazole core, a 2,4-dimethylphenyl substituent, and a furan-2-carboxamide moiety. The 2,4-dimethylphenyl group is notable in pesticidal intermediates, as seen in analogs like (E)-2-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-(2,4-dimethylphenyl)-3,3-dimethyl-cyclopropane-1-carboxamide, a tefluthrin precursor with low toxicity and high activity .
The thieno[3,4-c]pyrazole ring system is structurally analogous to pyrazolopyridine derivatives, which are often explored for their pharmacological properties. The furan-2-carboxamide group may contribute to hydrogen bonding interactions, as observed in crystal structures of related compounds stabilized by N–H···O bonds .
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11-5-6-15(12(2)8-11)21-17(13-9-25(23)10-14(13)20-21)19-18(22)16-4-3-7-24-16/h3-8H,9-10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQGGEXWNJDPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, supported by various studies and data.
The compound has the following chemical characteristics:
- Molecular Formula : C22H23N3O2S
- Molecular Weight : 393.51 g/mol
- CAS Number : 1020247-58-8
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl) exhibit significant antimicrobial properties. For instance:
- Structure-Activity Relationship (SAR) : Research on thiazole derivatives showed that modifications to the structure can enhance antimicrobial efficacy against resistant strains of Staphylococcus aureus and Enterococcus faecium .
- Broad-Spectrum Activity : Some derivatives demonstrated broad-spectrum antifungal activity against drug-resistant Candida species, indicating potential as therapeutic agents for infections caused by resistant pathogens .
Anticancer Activity
The compound's anticancer potential has been explored through various in vitro studies:
- Cell Line Studies : The anticancer activity was evaluated using human cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). Compounds with similar structural features exhibited notable cytotoxicity against these cell lines .
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, which is a critical pathway for anticancer activity. The presence of specific functional groups in the compound may enhance its interaction with biological targets involved in cell proliferation and survival.
Case Studies
Several case studies highlight the biological activity of related compounds:
-
Thiazole Derivatives : A study on thiazole derivatives reported promising results against methicillin-resistant S. aureus (MRSA), suggesting that modifications to the thiazole ring can lead to enhanced antimicrobial properties .
Compound MIC (µg/mL) Activity 3h 2 Effective against MRSA 3j 2 Effective against MRSA 9f <1 Broad-spectrum antifungal - Cytotoxicity Testing : In a study evaluating the cytotoxic effects of thiazole derivatives on various cancer cell lines, certain compounds exhibited IC50 values in the low micromolar range, indicating significant anticancer potential .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
*Calculated based on standard atomic weights.
Key Observations:
Substituent Effects on Bioactivity: The 2,4-dimethylphenyl group in the target compound and ’s cyclopropane analog is associated with pesticidal activity due to enhanced hydrophobic interactions and metabolic stability .
Heterocyclic Core Modifications: The thieno[3,4-c]pyrazole system in the target compound differs from the thiophene and pyrazole cores in ’s trypanocidal compounds. The fused thienopyrazole likely enhances rigidity and π-stacking capacity compared to simpler heterocycles.
Carboxamide Linkers :
Crystallographic and Structural Insights
The cyclopropane-carboxamide analog () exhibits a crystal packing stabilized by N–H···O hydrogen bonds, with dihedral angles between aromatic and cyclopropane rings ranging from 38.69° to 50.52° . While crystallographic data for the target compound are unavailable, its furan-2-carboxamide group may similarly influence packing via hydrogen bonding.
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
Synthesis involves multi-step reactions, including cyclization of the thieno-pyrazole core and subsequent amide coupling with furan-2-carboxylic acid derivatives. Critical factors include:
- Reaction conditions : Use anhydrous solvents (e.g., DMF or THF) and inert atmosphere to prevent oxidation of the thiophene ring .
- Catalysts : Employ coupling agents like EDCI/HOBt for amide bond formation to minimize side products .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) improve purity .
Q. How is the compound characterized structurally?
Advanced spectroscopic and chromatographic methods are used:
- NMR : ¹H/¹³C NMR confirms regiochemistry of the pyrazole and thiophene rings. Key signals include δ 7.3–7.5 ppm (furan protons) and δ 2.2–2.6 ppm (dimethylphenyl groups) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) verify purity (>95%) .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ .
Q. What methods are recommended for evaluating its stability under experimental conditions?
Stability studies should assess:
- pH sensitivity : Incubate in buffers (pH 3–9) and monitor degradation via HPLC .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures .
- Light exposure : UV-Vis spectroscopy tracks photodegradation in solutions .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Discrepancies may arise from dynamic rotational isomerism in the amide bond or thiophene ring puckering. Strategies include:
- Variable-temperature NMR : Observe signal coalescence at elevated temperatures to identify conformational exchange .
- DFT calculations : Compare computed chemical shifts (Gaussian 09, B3LYP/6-31G*) with experimental data .
- X-ray crystallography : Resolve absolute configuration and confirm intramolecular hydrogen bonding .
Q. What experimental designs are optimal for analyzing its interaction with biological targets (e.g., enzymes)?
Use a tiered approach:
- In silico docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like kinase domains .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .
- Enzymatic assays : IC50 determination via fluorogenic substrates (e.g., for protease inhibition) .
Q. How to address contradictory biological activity data across cell lines?
Variability may stem from differential expression of metabolizing enzymes (e.g., CYP450 isoforms). Mitigation steps:
Q. What strategies optimize reaction yields in large-scale synthesis?
Scale-up challenges include exothermic reactions and byproduct formation. Recommendations:
- Flow chemistry : Continuous reactors improve heat dissipation for cyclization steps .
- Design of experiments (DoE) : Use Taguchi methods to optimize variables (temperature, stoichiometry) .
- In-line analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time .
Data Contradiction Analysis
Q. How to reconcile differences in reported IC50 values across studies?
Potential causes include assay conditions (e.g., ATP concentrations in kinase assays) or compound aggregation. Solutions:
- Dose-response validation : Repeat assays with fresh stock solutions (DMSO < 0.1% v/v) .
- Dynamic light scattering (DLS) : Detect nanoaggregates that non-specifically inhibit proteins .
- Orthogonal assays : Confirm activity via thermal shift or cellular viability assays .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
